

# Spectroscopic and Mechanistic Insights into N-Hydroxy-4-methylbenzenesulfonamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *N-Hydroxy-4-methylbenzenesulfonamide*

Cat. No.: *B178281*

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**N-Hydroxy-4-methylbenzenesulfonamide** is a chemical compound belonging to the sulfonamide class, a group of compounds with significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its spectroscopic properties, synthesis, and a potential mechanism of biological action, offering a valuable resource for professionals in drug development and chemical research.

## Physicochemical Properties

**N-Hydroxy-4-methylbenzenesulfonamide** has the chemical formula  $C_7H_9NO_3S$  and a molecular weight of approximately 187.22 g/mol <sup>[1]</sup> It is a solid at room temperature with a predicted pKa of around 6.90 <sup>[1]</sup>

## Spectroscopic Data

While extensive experimental spectroscopic data for **N-Hydroxy-4-methylbenzenesulfonamide** is not widely available in public repositories, the following tables summarize the expected and predicted spectral characteristics based on its structure and data from closely related analogs.

## Table 1: Predicted $^1\text{H}$ and $^{13}\text{C}$ NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. The predicted chemical shifts for **N-Hydroxy-4-methylbenzenesulfonamide** are presented below. These values are estimations and may vary in different deuterated solvents.

$^1\text{H}$ NMR	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
Aromatic Protons	7.30 - 7.80	Multiplet	CH of benzene ring
Methyl Protons	~2.40	Singlet	$\text{CH}_3$
Hydroxyl Proton	Variable	Broad Singlet	OH
Amine Proton	Variable	Broad Singlet	NH

$^{13}\text{C}$ NMR	Predicted Chemical Shift (ppm)	Assignment
Aromatic Carbons	125.0 - 145.0	C of benzene ring
Methyl Carbon	~21.5	$\text{CH}_3$

## Table 2: Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for **N-Hydroxy-4-methylbenzenesulfonamide** are listed below.

Frequency (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
3400 - 3200	O-H stretch	Hydroxyl (N-OH)
3300 - 3100	N-H stretch	Amine (SO <sub>2</sub> NH)
3100 - 3000	C-H stretch	Aromatic
1600 - 1450	C=C stretch	Aromatic ring
1350 - 1300	S=O stretch (asymmetric)	Sulfonamide
1170 - 1150	S=O stretch (symmetric)	Sulfonamide
~900	S-N stretch	Sulfonamide

### Table 3: Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The predicted m/z values for various adducts of **N-Hydroxy-4-methylbenzenesulfonamide** are shown below.[\[2\]](#)

Adduct	Predicted m/z
[M+H] <sup>+</sup>	188.03760
[M+Na] <sup>+</sup>	210.01954
[M-H] <sup>-</sup>	186.02304
[M] <sup>+</sup>	187.02977

## Experimental Protocols

### Synthesis of N-Hydroxy-4-methylbenzenesulfonamide

A general procedure for the synthesis of **N-Hydroxy-4-methylbenzenesulfonamide** involves the reaction of p-toluenesulfonyl chloride with hydroxylamine hydrochloride.

Materials:

- p-Toluenesulfonyl chloride

- Hydroxylamine hydrochloride
- Magnesium oxide
- Methanol
- Water
- Tetrahydrofuran (THF)
- Anhydrous magnesium sulfate
- Diatomaceous earth

#### Procedure:

- Hydroxylamine hydrochloride is dissolved in a mixture of methanol and water.
- Magnesium oxide is added to the solution, and the mixture is stirred.
- A solution of p-toluenesulfonyl chloride in THF is added to the mixture.
- The reaction is stirred vigorously at room temperature.
- The progress of the reaction is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered through diatomaceous earth.
- The filtrate is dried with anhydrous magnesium sulfate and concentrated under reduced pressure to yield **N-hydroxy-4-methylbenzenesulfonamide** as a white solid.

## Spectroscopic Analysis

Standard spectroscopic techniques are employed for the characterization of the synthesized compound.

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample is dissolved in a suitable

deuterated solvent, such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>, with tetramethylsilane (TMS) used as an internal standard.

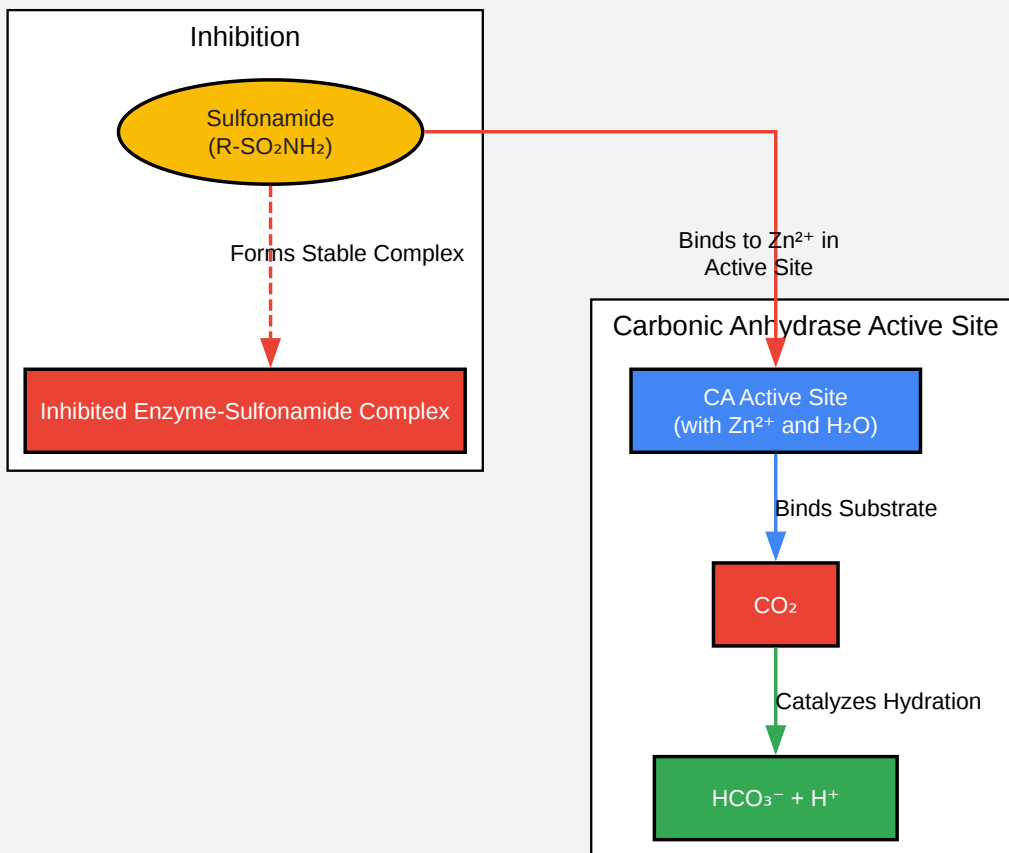
- IR Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The solid sample is typically prepared as a KBr pellet.
- Mass Spectrometry: Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the compound.

## Potential Biological Activity and Signaling Pathway

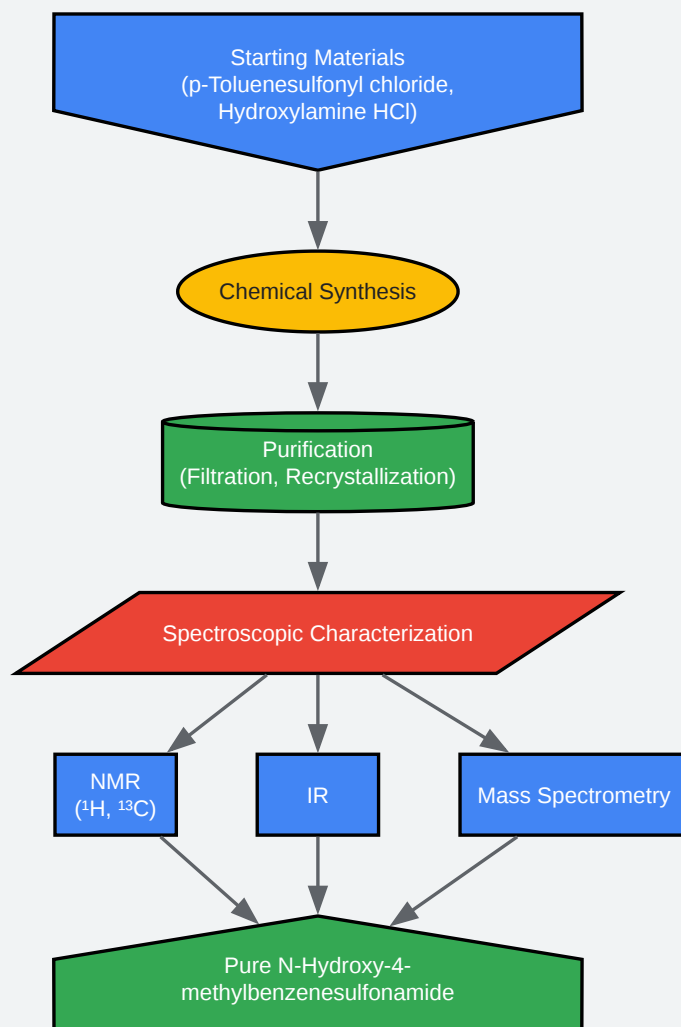
Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[3] Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Inhibition of CAs has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[3] The inhibitory mechanism of sulfonamides involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion in the active site of the enzyme.[5]

Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a sulfonamide.

## General Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides



## Synthesis and Characterization Workflow of N-Hydroxy-4-methylbenzenesulfonamide



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Mechanistic Insights into N-Hydroxy-4-methylbenzenesulfonamide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b178281#spectroscopic-data-of-n-hydroxy-4-methylbenzenesulfonamide]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)



# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)